(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as L-2-furylalanine, is an amino acid derivative characterized by the presence of a furan ring. Its molecular formula is , and it has a molecular weight of 155.15 g/mol. The compound is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can be involved in various biochemical pathways. It has been identified as a critical component in the biosynthesis of certain cyclopeptides, such as rhizonin A and B, which are known for their hepatotoxic properties .
The synthesis of (S)-2-amino-3-(furan-2-yl)propanoic acid can be achieved through several methods. A notable approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions in neat triflic acid (TfOH). This method facilitates the addition of an arene to the carbon–carbon double bond of the furan derivatives, yielding the desired amino acid .
The structural characterization of (S)-2-amino-3-(furan-2-yl)propanoic acid reveals that it consists of a central carbon atom bonded to an amino group, a carboxylic acid group, and a furan ring. The compound's stereochemistry is defined by its configuration at the chiral center, designated as (S).
(S)-2-amino-3-(furan-2-yl)propanoic acid participates in various chemical reactions typical for amino acids and aromatic compounds. The hydroarylation reaction mentioned earlier is a significant transformation that allows for the incorporation of aromatic groups into the furan structure.
The mechanism by which (S)-2-amino-3-(furan-2-yl)propanoic acid exerts its biological effects involves its incorporation into peptides via non-ribosomal peptide synthetases. This incorporation can influence the stability and activity of the resulting peptides.
The physical and chemical properties of (S)-2-amino-3-(furan-2-yl)propanoic acid are crucial for its application in research.
(S)-2-amino-3-(furan-2-yl)propanoic acid has several scientific applications:
This compound represents a valuable tool in chemical biology, particularly within the realms of peptide synthesis and pharmacological research.
The molecule features a β-carbon-linked furan ring that imposes distinct steric and electronic properties. Key structural attributes include:
O=C(O)[C@@H](N)CC1=CC=CO1 and InChIKey descriptor RXZQHZDTHUUJQJ-LURJTMIESA-N [2] [4]. This stereospecificity critically influences its biological interactions and synthesis applications. Table 1: Molecular Properties of (S)-2-Amino-3-(furan-2-yl)propanoic Acid
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (S)-2-amino-3-(furan-2-yl)propanoic acid |
| CAS Number | 121786-31-0 |
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| SMILES (Chiral) | O=C(O)[C@@H](N)CC1=CC=CO1 |
| InChIKey | RXZQHZDTHUUJQJ-LURJTMIESA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 76.5 Ų |
Computational analyses reveal a logP value of 0.234, indicating moderate hydrophobicity, while the topological polar surface area (76.5 Ų) classifies it as membrane-permeable—a key trait for bioactive molecule design [4] [5].
First synthesized in the late 20th century, this compound emerged during explorations of non-canonical amino acids with heterocyclic motifs. Its historical significance stems from:
The compound’s trajectory exemplifies the broader shift toward functionalized amino acids as tools for probing enzyme mechanisms and modulating protein folding.
The furan ring confers unique advantages in molecular design:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7